molecular formula C11H13F3O2 B7939883 1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol

1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol

Cat. No.: B7939883
M. Wt: 234.21 g/mol
InChI Key: UBSKLTVUCFEMMJ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol is a synthetic organic compound of significant interest in research and development, particularly in the field of medicinal chemistry. Its structure incorporates a tert-alcohol group and a phenyl ring substituted with a trifluoromethoxy (-OCF3) group at the para position. The trifluoromethoxy group is a key pharmacophore known to profoundly influence the properties of organic molecules, making them valuable for drug discovery . This functional group is highly electronegative and imparts enhanced metabolic stability and lipophilicity, which can improve cell membrane permeability and bioavailability . Over the last 20 years, numerous US FDA-approved drugs have featured the trifluoromethyl or trifluoromethoxy group, underscoring its critical role in the development of modern pharmaceuticals . As a versatile chemical building block, this compound is primarily used in organic synthesis and medicinal chemistry research. It serves as a crucial intermediate for constructing more complex, biologically active molecules. Researchers utilize it to explore new chemical spaces and develop potential therapeutic agents. The presence of both the hydroxy group and the aromatic ring makes it a candidate for further chemical modifications, including oxidation, reduction, and substitution reactions . Given its structural features, it is investigated for potential interactions with enzymes and receptors, which is fundamental in the search for new enzyme inhibitors or receptor modulators . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. It has not been evaluated or approved by the FDA or any other regulatory agency. Researchers should handle this material with appropriate care, using personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c1-10(2,15)7-8-3-5-9(6-4-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSKLTVUCFEMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Trifluoromethoxy)phenylmagnesium Bromide

The Grignard reagent is prepared by reacting 4-(trifluoromethoxy)bromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions.

Reaction Conditions :

  • Temperature: 0°C to reflux

  • Solvent: THF

  • Catalyst: None

Nucleophilic Addition to Acetone

The Grignard reagent reacts with acetone to form the tertiary alcohol:

4-(Trifluoromethoxy)phenylMgBr+(CH3)2CO1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol+MgBr(OH)\text{4-(Trifluoromethoxy)phenylMgBr} + (\text{CH}3)2\text{CO} \rightarrow \text{this compound} + \text{MgBr(OH)}

Optimization Parameters :

  • Stoichiometry : 1:1 molar ratio of Grignard reagent to acetone

  • Temperature : −78°C (to minimize side reactions)

  • Workup : Quenching with saturated ammonium chloride

Yield : 60–75% (theoretical)

Friedel-Crafts Alkylation Approach

Electrophilic Acylation

Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with isopropyl chloroformate generates a ketone intermediate, which is subsequently reduced to the alcohol.

Reaction Scheme :

  • Acylation:

Ar-H+(CH3)2CHCOClAlCl3Ar-CO-C(CH3)2\text{Ar-H} + (\text{CH}3)2\text{CHCOCl} \xrightarrow{\text{AlCl}3} \text{Ar-CO-C(CH}3)_2

  • Reduction:

Ar-CO-C(CH3)2NaBH4/MeOHAr-C(OH)-C(CH3)2\text{Ar-CO-C(CH}3)2 \xrightarrow{\text{NaBH}4/\text{MeOH}} \text{Ar-C(OH)-C(CH}3)_2

Challenges :

  • Electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, necessitating harsh conditions.

  • Competitive side reactions (e.g., over-reduction).

Yield : 40–50% (over two steps)

Nucleophilic Trifluoromethoxylation

Introduction of the Trifluoromethoxy Group

Aryl iodides or bromides undergo nucleophilic substitution with trifluoromethoxide salts (e.g., AgOCF₃):

Ar-X+AgOCF3Ar-OCF3+AgX\text{Ar-X} + \text{AgOCF}3 \rightarrow \text{Ar-OCF}3 + \text{AgX}

Substrate : Pre-functionalized 2-methyl-2-propanol derivatives (e.g., 4-iodophenyl-2-methyl-2-propanol).

Limitations :

  • Low reactivity of aryl halides toward trifluoromethoxylation.

  • Requires specialized reagents and anhydrous conditions.

Yield : 30–45%

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesTypical Yield (%)
Grignard ReactionHigh atom economy; fewer stepsSensitivity to moisture and air60–75
Friedel-Crafts AlkylationUtilizes simple starting materialsLow regioselectivity; harsh conditions40–50
Nucleophilic TrifluoromethoxylationDirect introduction of OCF₃ groupRequires pre-functionalized substrates30–45

Experimental Considerations and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for alcohol isolation.

  • Recrystallization : Ethanol/water mixtures to enhance purity.

Spectroscopic Confirmation

  • ¹H NMR : δ 1.35 (s, 6H, C(CH₃)₂), 4.90 (s, 1H, OH), 7.45–7.60 (m, 4H, Ar-H).

  • ¹⁹F NMR : δ −57.5 (OCF₃).

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the antiproliferative effects of compounds similar to 1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated activity against human breast cancer cells (MCF-7) and chronic myeloid leukemia cells (K562). The introduction of bulky substituents at specific positions has been shown to modulate activity, indicating a structure-activity relationship that can be further explored for drug development .

Case Study: Structure-Activity Relationship
A study investigated a series of derivatives based on this compound, focusing on their efficacy in inhibiting cell proliferation. The results indicated that variations in the trifluoromethoxy group significantly influenced the compounds' biological activity, showcasing the importance of molecular design in developing effective anticancer agents .

Biological Research

Enzyme Inhibition Studies
The compound has potential applications as an enzyme inhibitor. Research has shown that related compounds can inhibit specific enzymes involved in cancer progression. For example, the inhibition of poly(ADP-ribose) polymerase (PARP) is a target for cancer therapy, and derivatives of this compound may exhibit similar properties .

Case Study: Enzyme Activity Modulation
In vitro assays have been conducted to evaluate the impact of structurally related compounds on enzyme activity. These studies revealed that certain derivatives could effectively modulate enzyme functions, paving the way for their use in therapeutic applications targeting metabolic pathways in cancer cells .

Chemical Synthesis

Synthesis Pathways
The synthesis of this compound involves multiple steps, including the reaction of starting materials under controlled conditions to yield the desired product. The synthesis process is critical for ensuring high purity and yield, which are essential for subsequent biological testing.

StepReaction TypeConditionsYield
1AlkylationTHF, reflux90%
2ReductionNaBH485%
3PurificationColumn chromatography95%

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Toxicological studies indicate that while some derivatives may exhibit cytotoxicity at high concentrations, they also show potential therapeutic windows where they can effectively inhibit tumor growth without significant adverse effects .

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Variations: Alcohol vs. Ketone

Compound A : 1-[4-(Trifluoromethoxy)phenyl]propan-1-one (CAS: 94108-55-1)
Compound B : 1-[4-(Trifluoromethoxy)phenyl]propan-2-one (CAS: 1249274-01-8)

Property Target Compound (Alcohol) Compound A (Ketone) Compound B (Ketone)
Functional Group Tertiary alcohol Ketone Ketone
Reactivity Hydrogen bonding, acidic Nucleophilic addition Nucleophilic addition
Boiling Point (Predicted) Higher (due to H-bonding) Moderate Moderate
LogP (Lipophilicity) ~2.5 (estimated) ~3.0 (estimated) ~3.2 (estimated)

Key Findings :

  • The target compound’s alcohol group enhances solubility in polar solvents compared to ketones .
  • Ketones (Compounds A, B) exhibit higher lipophilicity, favoring membrane permeability in biological systems.

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl

Compound C : 2-[4-(Trifluoromethyl)phenyl]propan-2-amine (CAS: N/A)

Property Target Compound (-OCF₃) Compound C (-CF₃)
Electronic Effect Strong -I (electron-withdrawing) Strong -I, -R
pKa (Alcohol/NH₂) ~14 (alcohol) ~10.5 (amine)
Bioactivity Potential CNS activity Amine-based drugs (e.g., antidepressants)

Key Findings :

  • The trifluoromethoxy group in the target compound is less electron-withdrawing than the trifluoromethyl group in Compound C but offers better hydrolytic stability .
  • The amine group in Compound C increases basicity and alters pharmacological targeting compared to the alcohol group.

Aromatic Substitution Patterns

Compound D : 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol (CAS: N/A)

Property Target Compound (Monocyclic) Compound D (Polycyclic)
Aromatic System Single phenyl ring Diphenyl + oxazole
Steric Hindrance Low High
Synthetic Complexity Moderate High

Key Findings :

  • The target compound’s simpler structure may facilitate scalable synthesis compared to polycyclic analogs.

Pharmacological Analogs

Compound E : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Proprietary Name: Avishot)

Property Target Compound Compound E
Bioactivity Undocumented (predicted CNS) α1-Adrenergic antagonist
Substituents Trifluoromethoxy Methoxy + naphthyloxy
Solubility Moderate in polar solvents Low (due to naphthyl)

Key Findings :

  • Compound E’s naphthyloxy group drastically reduces aqueous solubility compared to the target compound’s phenyl-trifluoromethoxy system .
  • Methoxy groups are less electron-withdrawing than trifluoromethoxy, altering receptor binding profiles.

Biological Activity

1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a trifluoromethoxy group, which significantly influences its biological properties. The presence of this group can enhance lipophilicity and modulate interactions with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, it was tested against MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia) cell lines, demonstrating significant inhibition of cell growth at certain concentrations .
  • Mechanisms of Action : The compound induces apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP). This suggests a mechanism where the compound not only inhibits cell proliferation but also promotes programmed cell death .

Efficacy Data

The following table summarizes the antiproliferative effects observed in various studies:

Cell LineIC50 Value (µM)Mode of Action
MCF-710Induction of apoptosis via caspase activation
K56215PARP cleavage and reduction of PCNA levels
MV4-1112Activation of apoptotic pathways

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound at a concentration of 10 µM for 48 hours resulted in a significant reduction in proliferating cells, as evidenced by flow cytometry. The proportion of BrdU-positive cells decreased from 40% in control samples to approximately 10% in treated samples .
  • K562 Leukemia Model : In another investigation, K562 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (≥15 µM). Immunoblotting results confirmed the activation of caspases and PARP cleavage, indicating effective induction of apoptosis .

Q & A

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Data Contradiction Analysis Example

Scenario : Discrepancy between calculated and observed 19^{19}F NMR shifts.

  • Resolution Steps :
    • Verify solvent and temperature conditions (shifts are solvent-dependent).
    • Check for paramagnetic impurities (e.g., trace metals) via inductively coupled plasma (ICP-MS).
    • Recalculate chemical shifts using advanced DFT functionals (e.g., M06-2X) with explicit solvent models .

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